molecular formula C15H15NO B11883184 Cyclohexanone, 2-(2-quinolinyl)- CAS No. 3311-56-6

Cyclohexanone, 2-(2-quinolinyl)-

Cat. No.: B11883184
CAS No.: 3311-56-6
M. Wt: 225.28 g/mol
InChI Key: GMZXYECITKKOIR-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)cyclohexanone is a heterocyclic compound that features a quinoline moiety fused to a cyclohexanone ring Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)cyclohexanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with a ketone under basic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-2-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

2-(Quinolin-2-yl)cyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)cyclohexanone involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to specific enzymes, altering their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Uniqueness: 2-(Quinolin-2-yl)cyclohexanone is unique due to the presence of the cyclohexanone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .

Properties

CAS No.

3311-56-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-quinolin-2-ylcyclohexan-1-one

InChI

InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2

InChI Key

GMZXYECITKKOIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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